molecular formula C15H11FN2O2 B2426219 Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-01-9

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2426219
CAS No.: 866133-01-9
M. Wt: 270.263
InChI Key: MWFWBKQHKHGHCZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a fused bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves the condensation of 2-aminopyridine with 4-fluorobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c1-20-15(19)11-4-7-14-17-13(9-18(14)8-11)10-2-5-12(16)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFWBKQHKHGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-1-(4-fluoro-phenyl)-ethanone (1.135 g, 5.23 mmol) and 6-amino-nicotinic acid methyl ester (795.7 mg, 5.23 mmol) were heated under reflux in 50 ml dioxane for 8.5 hours. After cooling the solid was filtered and dried. Yield: 1.36 g, 96%. MS (mass spectrum): M+H+=271.06.
Quantity
1.135 g
Type
reactant
Reaction Step One
Quantity
795.7 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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